molecular formula C14H15BrN2O B1384380 6-Bromo-2-cyclohexylquinazolin-4(3H)-one CAS No. 1000339-29-6

6-Bromo-2-cyclohexylquinazolin-4(3H)-one

Cat. No. B1384380
M. Wt: 307.19 g/mol
InChI Key: KAHRETGNIHZMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-cyclohexylquinazolin-4(3H)-one (CAS No. 1000339-29-6) is a heterocyclic compound with a cyclohexyl group attached to the quinazolin-4(3H)-one ring . It is an important synthetic intermediate used in the preparation of pharmaceuticals, agrichemicals, and other organic compounds .


Synthesis Analysis

While specific synthesis methods for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one were not found in the search results, it has been used in various scientific research applications. For instance, it has been used in the development of new synthetic methodologies, such as a one-pot three-component synthesis under microwave irradiation and solvent-free conditions.


Molecular Structure Analysis

The molecular formula of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one is C14H15BrN2O, and its molecular weight is 307.19 . It is a heterocyclic compound with a cyclohexyl group attached to the quinazolin-4(3H)-one ring .


Physical And Chemical Properties Analysis

The storage temperature for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one is 2-8°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Properties

6-Bromo-2-cyclohexylquinazolin-4(3H)-one has been investigated for its antibacterial properties. A study described the preparation of a related compound, 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, which was assessed for anti-bacterial activity, demonstrating the potential of such compounds in this field (Ouerghi et al., 2021).

Anticancer Research

This compound has been utilized in the synthesis of drugs for treating colon and rectal cancers. A related compound, 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, serves as an important intermediate in the production of such drugs (He Zheng-you, 2010).

Synthesis and Characterization

Studies have shown the potential of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one in the development of new synthetic methodologies. One research highlighted its use in a one-pot three-component synthesis under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011).

Molecular Docking Studies

This compound has been explored for potential interactions with enzymes related to cancer and microbial infections. For instance, molecular docking studies have been conducted to understand its interactions with enzymes like dihydrofolate reductase and thymidylate synthase (Agbo et al., 2015).

Antiviral Activities

Research involving related quinazolinone derivatives has shown distinct antiviral activity against viruses such as Herpes simplex and vaccinia, indicating the potential of 6-Bromo-2-cyclohexylquinazolin-4(3H)-one in this area as well (Selvam et al., 2010).

Crystal Structure Analysis

The crystal structure of similar compounds has been studied, providing insights into the molecular interactions and stability of such compounds, which is essential for their potential applications in various fields (Xu et al., 2014).

Antifungal Bioactivities

Compounds derived from 6-Bromo-2-cyclohexylquinazolin-4(3H)-one have demonstrated antifungal activities, showing its potential in the development of new antifungal agents (Ouyang et al., 2006).

Future Directions

While specific future directions for 6-Bromo-2-cyclohexylquinazolin-4(3H)-one were not found in the search results, its use as a synthetic intermediate in the preparation of various organic compounds suggests potential applications in the development of new pharmaceuticals, agrichemicals, and other organic compounds .

properties

IUPAC Name

6-bromo-2-cyclohexyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHRETGNIHZMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC3=C(C=C(C=C3)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650346
Record name 6-Bromo-2-cyclohexylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyclohexylquinazolin-4(3H)-one

CAS RN

1000339-29-6
Record name 6-Bromo-2-cyclohexyl-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000339-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-cyclohexylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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